molecular formula C14H8F3NO3 B8163969 4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde

4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B8163969
M. Wt: 295.21 g/mol
InChI Key: AFDHGVCJAJMBJM-UHFFFAOYSA-N
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Description

4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with a complex structure that includes a nitro group, a trifluoromethyl group, and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of specific biochemical pathways, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)phenol
  • 4-Nitro-3-(trifluoromethyl)aniline
  • 4-Nitro-3-(trifluoromethyl)benzoic acid

Uniqueness

4-Nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbaldehyde is unique due to its combination of functional groups and biphenyl core. This structure provides a distinct set of chemical properties, such as increased stability and reactivity, which are not commonly found in similar compounds. The presence of the trifluoromethyl group also imparts unique electronic properties, making it valuable in various research applications .

Properties

IUPAC Name

5-nitro-2-[3-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO3/c15-14(16,17)11-3-1-2-9(6-11)13-5-4-12(18(20)21)7-10(13)8-19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDHGVCJAJMBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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